molecular formula C19H20N2O5 B13833669 Z-Gly-D-phe-OH

Z-Gly-D-phe-OH

Cat. No.: B13833669
M. Wt: 356.4 g/mol
InChI Key: FLGYJBNDDWLTQR-MRXNPFEDSA-N
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Description

Z-Gly-D-phe-OH: is a synthetic peptide compound composed of glycine and D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-phe-OH typically involves the use of N-Carbobenzyloxyglycine as a starting material. The process includes multiple steps, such as coupling reactions facilitated by reagents like DCC (dicyclohexylcarbodiimide) in solvents like chloroform and tetrahydrofuran at low temperatures (around -10°C). The final product is obtained after purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. These methods are scalable and allow for the efficient production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions: Z-Gly-D-phe-OH can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Z-Gly-D-phe-OH is used as a model compound in peptide synthesis studies. It helps researchers understand peptide bond formation and the behavior of peptides under various conditions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various enzymatic reactions, providing insights into enzyme mechanisms .

Medicine: Its ability to inhibit virus replication makes it a candidate for antiviral drug research .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Mechanism of Action

The mechanism of action of Z-Gly-D-phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. In antiviral research, this compound inhibits virus replication by interfering with the membrane fusion process, which is essential for viral entry into host cells .

Comparison with Similar Compounds

Uniqueness: Z-Gly-D-phe-OH is unique due to its specific combination of glycine and D-phenylalanine, which imparts distinct biochemical properties

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2R)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1

InChI Key

FLGYJBNDDWLTQR-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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